molecular formula C13H16FNO4S B355617 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 941232-88-8

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B355617
CAS No.: 941232-88-8
M. Wt: 301.34g/mol
InChI Key: HSDIRGGDJDOGQN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS 941232-88-8) is a high-value chemical building block with the molecular formula C13H16FNO4S and a molecular weight of 301.34 g/mol . This compound is expertly designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure integrates a piperidine-4-carboxylic acid scaffold modified with a 4-fluoro-3-methylbenzenesulfonyl group, making it a versatile intermediate for the synthesis of more complex target molecules. The primary research application of this compound is as a key precursor in the design and development of Active Pharmaceutical Ingredients (APIs). The carboxylic acid functional group allows for further derivatization, such as forming amide bonds, while the benzenesulfonyl group can contribute to enhanced binding characteristics in target biomolecules. The fluorine atom and methyl group on the benzene ring are common features in drug design, often used to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability . This specific molecular architecture is valuable for creating compound libraries for high-throughput screening against various therapeutic targets. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Certificate of Analysis for lot-specific data. Handle with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard and safety information before use.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-9-8-11(2-3-12(9)14)20(18,19)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDIRGGDJDOGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–25°CMinimizes byproduct formation
SolventDCMEnhances sulfonyl chloride solubility
Reaction Time4–6 hoursEnsures complete conversion

The reaction achieves >90% conversion when monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is washed with dilute HCl to remove excess base, followed by brine to isolate the sulfonylated product.

Deprotection and Acidification

After sulfonylation, the ethoxycarbonyl group is removed to regenerate the carboxylic acid moiety. Source details a hydrolysis step using:

  • Aqueous NaOH : 2 M solution at 60°C for 2 hours.

  • Acidification : Adjusting pH to 2–3 with HCl precipitates the free carboxylic acid.

This step yields this compound with 85–92% purity, as confirmed by HPLC.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Source emphasizes the use of advanced analytical techniques:

Characterization Data

TechniqueKey Findings
NMR δ 1.85–1.97 (m, 1H, piperidine CH2), 2.26 (s, 3H, CH3), 7.04–7.39 (m, 3H, aromatic)
HPLC Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water)
Mass Spectrometry m/z 301.34 [M+H]+ (matches theoretical MW)

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonylation or decomposition of the sulfonyl chloride can occur at elevated temperatures. Source recommends maintaining temperatures below 25°C and using fresh sulfonyl chloride.

Solvent Selection

THF, while effective for dissolution, may prolong reaction times compared to DCM. Source notes that adding catalytic N,N-dimethylformamide (DMF) accelerates sulfonylation by activating the sulfonyl chloride.

Scalability

Pilot-scale synthesis (Source) achieved 80% yield by:

  • Incremental addition of sulfonyl chloride.

  • Automated pH control during acidification.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalability
Direct Sulfonylation75%90%Moderate
Protected Intermediate92%95%High

The protected intermediate route (Sources ) outperforms direct methods in yield and purity, albeit requiring additional steps.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The sulfonyl and fluorine groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin in specific assays.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Initial findings suggest an IC50 of 34.5 µM for COX-1 and 28.7 µM for COX-2, indicating moderate inhibitory activity compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound34.528.7
Indomethacin9.1712.5

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique functional groups which allow for further chemical modifications.

  • Synthesis of Derivatives : The sulfonyl and carboxylic acid groups can be leveraged to create various derivatives that may exhibit enhanced biological activities or novel properties. For example, the introduction of different substituents on the piperidine ring can lead to compounds with diverse pharmacological profiles .

Antibacterial Activity

Research has indicated that derivatives of this compound possess antibacterial properties. In one study, several synthesized derivatives were tested against Staphylococcus aureus, revealing varying degrees of antibacterial activity, with some showing significant effects at low concentrations.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting cell proliferation in hypopharyngeal carcinoma cells, suggesting its potential role as a lead compound for developing new anticancer therapies.
  • Inflammation Models : In vitro assays demonstrated the compound's ability to modulate inflammatory pathways by inhibiting COX enzymes, supporting further exploration into its therapeutic use in treating inflammatory diseases.
  • Antibacterial Evaluation : A comprehensive evaluation of synthesized derivatives showed that certain modifications could enhance antibacterial efficacy against resistant strains of bacteria, indicating a promising avenue for antibiotic development.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and fluorine groups can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The benzenesulfonyl group’s substituents significantly impact physicochemical and pharmacological properties. Below is a comparison with key analogs:

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid 4-Cl, 3-CF₃ C₁₃H₁₃ClF₃NO₄S 371.76 High lipophilicity (CF₃ group); potential protease inhibition
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2-F (benzyl group) C₁₃H₁₆FNO₄S 301.33 Moderate solubility; discontinued due to stability issues
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid 4-CF₃ C₁₃H₁₄F₃NO₂ 285.26 Enhanced metabolic stability; CNS drug candidate
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine ring (6-OCH₃) C₁₁H₁₅N₃O₃ 237.26 RNA/DNA-targeting applications; high purity (≥98%)
Target Compound : 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid 4-F, 3-CH₃ C₁₃H₁₆FNO₄S (estimated) ~301.34 (estimated) Balanced lipophilicity; potential for oral dosing N/A
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-CF₃ group in increases lipophilicity and metabolic resistance compared to the 4-F/3-CH₃ combination in the target compound.
  • Steric Effects : The 3-CH₃ group in the target compound may reduce steric hindrance compared to bulkier substituents like CF₃ or benzodioxinyl groups (e.g., ).
  • Solubility : Methoxy or pyrimidine substituents (e.g., ) enhance aqueous solubility, whereas halogenated or sulfonyl groups reduce it.

Biological Activity

1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS Number: 941232-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO4SC_{13}H_{16}FNO_4S, with a molecular weight of 301.34 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆FNO₄S
Molecular Weight301.34 g/mol
Melting Point174 - 176 °C
CAS Number941232-88-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Piperidine derivatives are known for their diverse pharmacological properties, including:

  • Anticancer : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : The presence of the carboxylic acid group may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
  • Analgesic : Piperidine derivatives often show analgesic properties through modulation of pain pathways.

Biological Activity Studies

Research has indicated that this compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can inhibit enzymes such as 11beta-Hydroxysteroid dehydrogenase, which plays a role in glucose metabolism and could be relevant for conditions like type II diabetes .

Case Studies

  • Antitumor Activity : A study demonstrated that structurally similar sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further investigation into the anticancer properties of this compound .
  • Enzyme Inhibition : Research focusing on enzyme inhibitors has shown that compounds featuring the piperidine structure can effectively inhibit enzymes associated with metabolic disorders, suggesting therapeutic applications in treating diseases like diabetes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. While specific data on this compound is limited, general insights can be drawn from similar piperidine derivatives:

  • Absorption : Typically good oral bioavailability due to lipophilicity.
  • Distribution : Likely to distribute well in tissues due to its moderate molecular weight.
  • Metabolism : Expected to undergo phase I and II metabolic reactions primarily in the liver.
  • Excretion : Predominantly renal excretion is anticipated for water-soluble metabolites.

Toxicological studies are essential for assessing safety profiles; however, specific data on toxicity for this compound remains sparse.

Q & A

Q. What synthetic routes are available for 1-(4-Fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylic acid?

The compound can be synthesized via a two-step process:

  • Step 1 : Hydrolysis of an ethyl ester intermediate (e.g., ethyl 1-(4-fluoro-3-methylbenzenesulfonyl)piperidine-4-carboxylate) using aqueous NaOH to yield the carboxylic acid. This method achieves high yields (~88%) and purity, as demonstrated in analogous sulfonamide-bearing piperidine derivatives .
  • Step 2 : Activation of the carboxylic acid using coupling agents like EDCI and HOBt in anhydrous CH₃CN, followed by reaction with amines to form amides. This approach is validated in sulfamoylbenzoyl-piperidine systems .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

  • ¹H/¹³C NMR : To verify piperidine ring conformation, sulfonyl group placement, and aromatic substituents. For example, δ 7.45–7.89 ppm in DMSO-d₆ confirms aromatic protons adjacent to sulfonamide groups .
  • IR Spectroscopy : Peaks at ~1612–1687 cm⁻¹ indicate carbonyl (C=O) and sulfonamide (S=O) stretching .
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N within 0.05% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

  • Solvent Choice : Anhydrous CH₃CN minimizes side reactions compared to THF or DMF .
  • Coupling Agents : EDCI/HOBt (1:1 molar ratio) improves activation efficiency of the carboxylic acid. Excess reagents should be avoided to reduce byproducts .
  • Temperature Control : Stirring at room temperature for 12–24 hours balances reaction progression with stability of sensitive functional groups (e.g., fluorinated sulfonyl groups) .

Q. How to address discrepancies in spectral data during characterization?

  • Cross-Validation : Combine NMR with IR and elemental analysis. For instance, unexpected splitting in ¹H NMR may arise from rotational isomerism of the sulfonyl group, which can be resolved via variable-temperature NMR .
  • X-ray Crystallography : If available, single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent orientation .

Q. What purification strategies resolve solubility challenges in polar solvents?

  • Recrystallization : Use ethanol or diisopropyl ether (iPr₂O) to precipitate impurities while retaining the target compound. This method achieved >93% purity in related piperidine-carboxylic acids .
  • Chromatography : Reverse-phase HPLC with a methanol/water gradient (65:35) effectively separates sulfonamide derivatives, as validated in pharmacopeial assays .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify the 4-fluoro-3-methylbenzenesulfonyl group to assess its role in target binding. For example, replacing fluorine with chlorine alters electron density and steric effects .
  • Bioactivity Assays : Test inhibitory activity against enzymes like carbonic anhydrase, leveraging protocols from sulfamoylbenzoyl-piperidine studies (IC₅₀ determination via stopped-flow CO₂ hydration assays) .

Methodological Notes

  • Data Contradictions : For conflicting melting points or spectral peaks, replicate synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

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